molecular formula C28H58N2O4S B049015 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate CAS No. 120139-55-1

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate

Cat. No. B049015
CAS RN: 120139-55-1
M. Wt: 518.8 g/mol
InChI Key: XLZFJPKGJHRQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate, also known as ASP, is a synthetic anionic detergent that is widely used in biochemical and biophysical research. ASP is a zwitterionic detergent that is commonly used in the purification and study of membrane proteins due to its ability to solubilize hydrophobic proteins in aqueous solutions.

Mechanism of Action

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer, allowing the proteins to be solubilized in aqueous solutions. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has a hydrophobic tail that interacts with the hydrophobic regions of the membrane protein, while the hydrophilic head group interacts with the aqueous solution. This interaction results in the formation of micelles, which solubilize the membrane protein.
Biochemical and Physiological Effects:
3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has been shown to have minimal effects on the activity and stability of membrane proteins. It has also been shown to have minimal effects on the lipid bilayer. However, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate can cause denaturation of some proteins at high concentrations. It is important to optimize the concentration of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate for each protein to ensure optimal solubilization without denaturation.

Advantages and Limitations for Lab Experiments

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has several advantages over other detergents commonly used in membrane protein research. It is highly soluble in water, which allows for easy preparation of stock solutions. It is also relatively mild, which minimizes the denaturation of membrane proteins. However, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has some limitations. It can cause aggregation of some proteins at high concentrations, and it is not suitable for use with some detergents commonly used in membrane protein research.

Future Directions

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate has several potential future directions in scientific research. One area of interest is the development of new detergents that are more effective at solubilizing and stabilizing membrane proteins. Another area of interest is the development of new methods for studying membrane proteins, such as single-molecule imaging and cryo-electron microscopy. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate may also have potential applications in drug discovery, as membrane proteins are important targets for many drugs. Overall, 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is a valuable tool in scientific research that has the potential to lead to new discoveries in a variety of fields.

Synthesis Methods

The synthesis of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate involves the reaction of 3-(N,N-dimethylamino)propylamine with acetic anhydride to form 3-(acetylamino)propyl-dimethylamine. This intermediate is then reacted with 1,3-propane sultone to form 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate. The final product is a white powder that is soluble in water.

Scientific Research Applications

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is widely used in scientific research as a detergent to solubilize and purify membrane proteins. It is commonly used in the study of G protein-coupled receptors (GPCRs), which are a large family of membrane proteins that play important roles in signal transduction. 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate is also used in the study of ion channels, transporters, and other membrane proteins.

properties

IUPAC Name

3-[acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZFJPKGJHRQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.